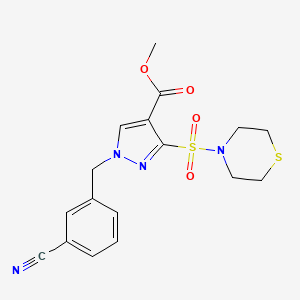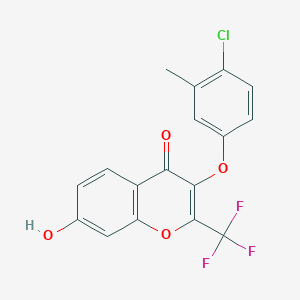
3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one, commonly known as Clomazone, is a herbicide belonging to the family of chromone compounds. It is widely used in agriculture to control weeds in various crops, including soybeans, cotton, peanuts, and corn. Clomazone is known for its broad-spectrum activity and effectiveness in controlling both annual and perennial weeds.
Mécanisme D'action
The mechanism of action of Clomazone involves the inhibition of the biosynthesis of carotenoids, which are essential pigments for the photosynthetic process in plants. Clomazone inhibits the activity of the enzyme phytoene desaturase, which catalyzes the conversion of phytoene to lycopene, a precursor of carotenoids. This leads to the accumulation of phytoene and the depletion of carotenoids, resulting in the death of the plant.
Biochemical and Physiological Effects:
Clomazone has been found to have a low toxicity profile and is considered safe for use in agriculture. In mammals, Clomazone is rapidly metabolized and excreted, with no evidence of accumulation in the body. However, studies have shown that Clomazone can cause oxidative stress and DNA damage in some cell types, indicating a potential for genotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Clomazone is its broad-spectrum activity, which makes it effective in controlling a wide range of weeds. Clomazone is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of Clomazone is its potential for genotoxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research of Clomazone. One area of interest is the potential for Clomazone as an antifungal agent. Further studies are needed to determine the efficacy of Clomazone against a broader range of fungal species and to investigate its mechanism of action. Another area of interest is the potential for Clomazone as an anti-inflammatory agent. Preclinical studies have shown promising results, and further studies are needed to determine its potential as a therapeutic agent. Additionally, the development of new formulations and delivery systems for Clomazone may improve its efficacy and reduce its potential for genotoxicity.
Méthodes De Synthèse
The synthesis of Clomazone involves the reaction of 3-(4-chloro-3-methylphenoxy)phenol with 2-(trifluoromethyl)benzoyl chloride in the presence of a base. The reaction proceeds through an esterification process followed by a nucleophilic substitution reaction to yield Clomazone. The synthesis of Clomazone has been well-documented in the literature and can be easily reproduced in the laboratory.
Applications De Recherche Scientifique
Clomazone has been extensively studied for its herbicidal properties and has been found to be effective in controlling a wide range of weeds. In addition to its herbicidal properties, Clomazone has also been investigated for its potential as an antifungal agent. Studies have shown that Clomazone inhibits the growth of several fungal species, including Fusarium oxysporum and Rhizoctonia solani. Clomazone has also been studied for its potential as an anti-inflammatory agent, with promising results in preclinical studies.
Propriétés
IUPAC Name |
3-(4-chloro-3-methylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3O4/c1-8-6-10(3-5-12(8)18)24-15-14(23)11-4-2-9(22)7-13(11)25-16(15)17(19,20)21/h2-7,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVHGNFEWBJZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
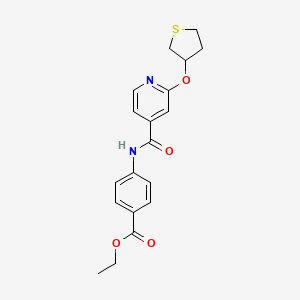
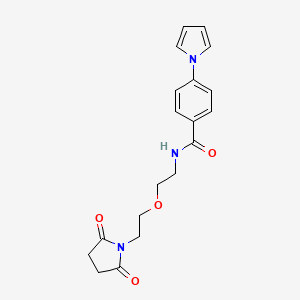
![N-[1-(3,5-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2940552.png)
![methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/no-structure.png)

![4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine](/img/structure/B2940555.png)
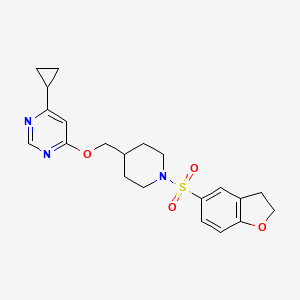
![4-(Trifluoromethyl)-2-{2-[3-(trifluoromethyl)anilino]vinyl}-1,3-thiazole-5-carbonitrile](/img/structure/B2940559.png)

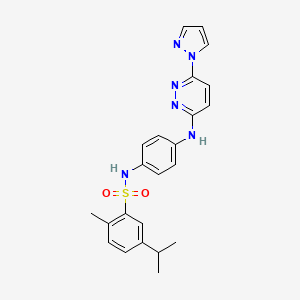
![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2940563.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2940566.png)
